molecular formula C19H19N3O B12147684 N-(2-methylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

N-(2-methylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B12147684
M. Wt: 305.4 g/mol
InChI Key: IUTQPBOORSGXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide: is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a suitable pyridine boronic acid.

    Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with 2-methylpropylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to quinoline N-oxides, while reduction may yield amines.

Scientific Research Applications

N-(2-methylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, known for their antimalarial activity.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which have important biological roles.

Uniqueness

N-(2-methylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline and pyridine derivatives.

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2-methylpropyl)-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C19H19N3O/c1-13(2)12-21-19(23)16-11-18(14-7-9-20-10-8-14)22-17-6-4-3-5-15(16)17/h3-11,13H,12H2,1-2H3,(H,21,23)

InChI Key

IUTQPBOORSGXIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.